Cas no 14874-70-5 (Borate(1-),tetrafluoro-)

Borate(1-),tetrafluoro- structure
Borate(1-),tetrafluoro- structure
Product Name:Borate(1-),tetrafluoro-
CAS-Nr.:14874-70-5
MF:BF4
MW:86.8046140670776
CID:181832
PubChem ID:26255
Update Time:2025-04-19

Borate(1-),tetrafluoro- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Borate(1-),tetrafluoro-
    • tetrafluoroborate
    • BF4(-)
    • Fluoborate
    • PC1553
    • tetrafluoridoborate(1-)
    • tetrafluoridoborate(III)
    • Tetrafluoroborat
    • BF4 anion
    • Borate,tetrafluoro-
    • tetrafluoroborate(1-)
    • Tetrafluoroboronanion
    • fluoroborate
    • tetrafluroborate
    • 14874-70-5
    • tetrafluoroboranuide
    • TETRAFLUOROBORATE ANION
    • BDBM26993
    • CHEMBL1789400
    • TETRAFLUOROBORATE (BF41-)
    • Q27118029
    • BF4
    • tetrafluoroborate ion
    • Diethylammonium tetrafluoroborate
    • 61674-41-7
    • 4YCF3545OY
    • ODGCEQLVLXJUCC-UHFFFAOYSA-N
    • CHEBI:38899
    • Hydrogen Tetrafluoroborate(1-) (48% solution in H2O)
    • fluorborate
    • 17085-33-5
    • [BF4](-)
    • BF4-
    • Borate(1-), tetrafluoro-
    • Inchi: 1S/BF4/c2-1(3,4)5/q-1
    • InChI-Schlüssel: ODGCEQLVLXJUCC-UHFFFAOYSA-N
    • Lächelt: F[B-](F)(F)F

Berechnete Eigenschaften

  • Genaue Masse: 88.01070
  • Monoisotopenmasse: 87.002918
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 5
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 19.1
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 0

Experimentelle Eigenschaften

  • PSA: 0.00000
  • LogP: 1.30000

Borate(1-),tetrafluoro- Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ;  2 h, 80 °C
Referenz
Synthesis of Homoleptic and Heteroleptic Bis-N-heterocylic Carbene Group 11 Complexes
Lazreg, Faima; Cordes, David B.; Slawin, Alexandra M. Z.; Cazin, Catherine S. J., Organometallics, 2015, 34(2), 419-425

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide ,  Tetrakis(acetonitrile)copper(1+) tetrafluoroborate Solvents: Tetrahydrofuran ;  6 h, rt
Referenz
Cationic Copper(I) Complexes as Efficient Precatalysts for the Hydrosilylation of Carbonyl Compounds
Diez-Gonzalez, Silvia; Scott, Natalie M.; Nolan, Steven P., Organometallics, 2006, 25(9), 2355-2358

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  overnight, rt
1.2 2 d, rt
1.3 Solvents: Methanol ,  Triethyl orthoformate ;  overnight, 100 °C
Referenz
Efficient N-Heterocyclic Carbene-Catalyzed O- to C-Acyl Transfer
Thomson, Jennifer E.; Rix, Kathryn; Smith, Andrew D., Organic Letters, 2006, 8(17), 3785-3788

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ;  24 h, rt
1.2 24 h, rt
1.3 Solvents: Chlorobenzene ;  24 h, 120 °C
Referenz
Rerouting the Organocatalytic Benzoin Reaction toward Aldehyde Deuteration
Gadekar, Santosh C.; Dhayalan, Vasudevan; Nandi, Ashim; Zak, Inbal L.; Mizrachi, Meital Shema; et al, ACS Catalysis, 2021, 11(23), 14561-14569

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ;  overnight, rt
1.2 2 d, rt
1.3 Solvents: Methanol ;  overnight, 100 °C
Referenz
Selective Synthesis of Acylated Cross-Benzoins from Acylals and Aldehydes via N-Heterocyclic Carbene Catalysis
Onodera, Kou; Takashima, Ryo; Suzuki, Yumiko, Organic Letters, 2021, 23(11), 4197-4202

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ;  overnight, rt
1.2 2 d, rt
1.3 Solvents: Methanol ;  overnight, 100 °C
Referenz
Probing the Efficiency of N-Heterocyclic Carbene Promoted O- to C-Carboxyl Transfer of Oxazolyl Carbonates
Thomson, Jennifer E.; Campbell, Craig D.; Concellon, Carmen; Duguet, Nicolas; Rix, Kathryn; et al, Journal of Organic Chemistry, 2008, 73(7), 2784-2791

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  24 h, rt
1.2 48 h, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol ;  overnight, rt → reflux
Referenz
A model β-sheet interaction and thermodynamic analysis of β-strand mimetics
Robinson, Colin W.; Rye, Carl S.; Chessum, Nicola E. A.; Jones, Keith, Organic & Biomolecular Chemistry, 2015, 13(27), 7402-7407

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ;  overnight, rt
1.2 5 d, rt
1.3 overnight, 100 °C
Referenz
NHC Catalysis for Umpolung Pyridinium Alkylation via Deoxy-Breslow Intermediates
Wu, Terence; Tatton, Matthew R.; Greaney, Michael F., Angewandte Chemie, 2022, 61(15),

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  overnight, rt
1.2 2 d, rt
1.3 Reagents: Tetrafluoroboric acid Solvents: Methanol ;  overnight, reflux
Referenz
N-Heterocyclic Carbene Acyl Anion Organocatalysis by Ball-Milling
Nicholson, William I.; Seastram, Alex C.; Iqbal, Saqib A.; Reed-Berendt, Benjamin G.; Morrill, Louis C.; et al, ChemSusChem, 2020, 13(1), 131-135

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Solvents: Triethyl orthoformate ;  24 - 48 h, reflux
Referenz
The Role of the Fused Ring in Bicyclic Triazolium Organocatalysts: Kinetic, X-ray, and DFT Insights
Zhu, Jiayun ; Moreno, Inmaculada; Quinn, Peter; Yufit, Dmitry S.; Song, Lijuan; et al, Journal of Organic Chemistry, 2022, 87(6), 4241-4253

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Solvents: Hexane ;  10 min, -78 °C; -78 °C → rt
Referenz
Allyl-functionalised ionic liquids: synthesis, characterisation, and reactivity
Zhao, Dongbin; Fei, Zhaofu; Geldbach, Tilmann J.; Scopelliti, Rosario; Laurenczy, Gabor; et al, Helvetica Chimica Acta, 2005, 88(3), 665-675

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sodium tetrafluoroborate Solvents: Dichloromethane ;  12 h, 25 °C
Referenz
Direct Synthesis of Imidazolium-Functional Polyethylene by Insertion Copolymerization
Jian, Zhongbao; Leicht, Hannes; Mecking, Stefan, Macromolecular Rapid Communications, 2016, 37(11), 934-938

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Tetrafluoroboric acid ;  2 h, rt
Referenz
Polymeric ionic liquid modified silica for CO2 adsorption and diffusivity
Sun, Yachai; Zhu, Jiamei; Huang, Junhua; Xin, Feng; Liu, Jingxia, Polymer Composites, 2017, 38(4), 759-766

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Ammonium tetrafluoroborate Solvents: Dimethylformamide ;  10 min, 150 °C
Referenz
Rapid Continuous-Flow Water-Free Synthesis of Ultrapure Ionic Liquids Assisted by Microwaves
Cao, Lei; et al, Organic Process Research & Development (2022, Organic Process Research & Development (2022), 26(1), 207-214, 26(1), 207-214

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Catalysts: Azobisisobutyronitrile Solvents: Dimethylformamide ;  24 h, 70 °C
2.1 Reagents: Ammonium tetrafluoroborate Solvents: Dimethylformamide ;  10 min, 150 °C
Referenz
Rapid Continuous-Flow Water-Free Synthesis of Ultrapure Ionic Liquids Assisted by Microwaves
Cao, Lei; et al, Organic Process Research & Development (2022, Organic Process Research & Development (2022), 26(1), 207-214, 26(1), 207-214

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ;  24 h, rt
1.2 24 h, rt
1.3 Solvents: Chlorobenzene ;  24 h, 120 °C
Referenz
Rerouting an organocatalytic reaction by intercepting its reactive intermediates
Gadekar, Santosh C.; Dhayalan, Vasudevan; Nandi, Ashim; Zak, Inbal L.; Barkai, Shahar; et al, ChemRxiv, 2020, 1, 1-9

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  overnight, rt
1.2 overnight, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol ;  overnight, reflux
Referenz
From Furfural to Fuel: Synthesis of Furoins by Organocatalysis and their Hydrodeoxygenation by Cascade Catalysis
Wegenhart, Benjamin L.; Yang, Linan; Kwan, Soon Cheong; Harris, Remi; Kenttaemaa, Hilkka I.; et al, ChemSusChem, 2014, 7(9), 2742-2747

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  overnight, rt
1.2 Reagents: (Pentafluorophenyl)hydrazine ;  24 h, rt
1.3 Reagents: Triethyl orthoformate Solvents: Methanol ,  Chlorobenzene ;  overnight, 120 °C
Referenz
N-heterocyclic carbene-catalyzed direct cross-aza-benzoin reaction: efficient synthesis of α-amino-β-keto esters
Uno, Takuya; Kobayashi, Yusuke; Takemoto, Yoshiji, Beilstein Journal of Organic Chemistry, 2012, 8, 1499-1504

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ;  18 h, rt
1.2 18 h, rt
1.3 Solvents: Toluene ;  48 h, reflux
Referenz
N-Heterocyclic Carbene-Catalyzed Annulation of α-Cyano-1,4-diketones with Ynals
Romanov-Michailidis, Fedor; Besnard, Celine; Alexakis, Alexandre, Organic Letters, 2012, 14(18), 4906-4909

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ;  18 h, rt
1.2 overnight, rt
1.3 Solvents: Toluene ;  48 h, reflux
Referenz
The impact of cation structure upon the acidity of triazolium salts in dimethyl sulfoxide
Konstandaras, Nicholas; Dunn, Michelle H.; Guerry, Max S.; Barnett, Christopher D.; Cole, Marcus L.; et al, Organic & Biomolecular Chemistry, 2020, 18(1), 66-75

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Acetonitrile ;  15 h, rt
Referenz
An efficient protocol for the preparation of pyridinium and imidazolium salts based on the Mitsunobu reaction
Petit, Sylvain; Azzouz, Rabah; Fruit, Corinne; Bischoff, Laurent; Marsais, Francis, Tetrahedron Letters, 2008, 49(22), 3663-3665

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Solvents: Acetonitrile ;  0 °C; 24 - 48 h, 30 °C
1.2 Reagents: Sodium tetrafluoroborate Solvents: Acetone ;  24 h, rt
Referenz
Synthesis and properties of ionic liquids: imidazolium tetrafluoroborates with unsaturated side chains
Min, Gwan-Hong; Yim, Taeeun; Lee, Hyun Yeong; Huh, Dal Ho; Lee, Eunjoo; et al, Bulletin of the Korean Chemical Society, 2006, 27(6), 847-852

Herstellungsverfahren 23

Reaktionsbedingungen
1.1 Reagents: Tetrafluoroboric acid Solvents: Water ;  0 °C; 1 h, 0 °C → rt
1.2 10 min, 150 °C
Referenz
Rapid Continuous-Flow Water-Free Synthesis of Ultrapure Ionic Liquids Assisted by Microwaves
Cao, Lei; Kim, Hong Won; Jeong, Yu Jin; Han, Seung Chang; Park, Jin Kyoon, Organic Process Research & Development, 2022, 26(1), 207-214

Herstellungsverfahren 24

Reaktionsbedingungen
1.1 Reagents: Ammonium tetrafluoroborate ;  22 h, 110 °C
Referenz
A general and direct synthesis of imidazolium ionic liquids using orthoesters
Kim, Do Joong; Oh, Kyung Hwan; Park, Jin Kyoon, Green Chemistry, 2014, 16(9), 4098-4101

Herstellungsverfahren 25

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Acetone ;  24 h, rt
Referenz
Preparation of ionic liquids containing unsaturated double bonds for use in cellulose dissolving and derivatizing
, China, , ,

Herstellungsverfahren 26

Reaktionsbedingungen
1.1 Solvents: Acetonitrile ;  1 h, 80 °C
Referenz
Heteroleptic Bis(N-heterocyclic carbene)Copper(I) Complexes: Highly Efficient Systems for the [3+2] Cycloaddition of Azides and Alkynes
Lazreg, Faima; Slawin, Alexandra M. Z.; Cazin, Catherine S. J., Organometallics, 2012, 31(22), 7969-7975

Herstellungsverfahren 27

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Copper ,  Oxygen ;  5 h, rt
Referenz
Cu(0), O2 and mechanical forces: a saving combination for efficient production of Cu-NHC complexes
Beillard, Audrey; Metro, Thomas-Xavier; Bantreil, Xavier; Martinez, Jean; Lamaty, Frederic, Chemical Science, 2017, 8(2), 1086-1089

Herstellungsverfahren 28

Reaktionsbedingungen
1.1 Solvents: Acetonitrile ;  3 - 6 h, rt; 2 - 5 h, rt
Referenz
Arene Amination Instead of Fluorination: Substitution Pattern Governs the Reactivity of Dialkoxybenzenes with Selectfluor
Capilato, Joseph N. ; et al, Journal of Organic Chemistry, 2021, 86(8), 5771-5777

Borate(1-),tetrafluoro- Raw materials

Borate(1-),tetrafluoro- Preparation Products

Borate(1-),tetrafluoro- Verwandte Literatur

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